6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15298267
InChI: InChI=1S/C19H17NO3/c1-11-5-4-6-14(7-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22)
SMILES:
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol

6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15298267

Molecular Formula: C19H17NO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
IUPAC Name 6,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C19H17NO3/c1-11-5-4-6-14(7-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22)
Standard InChI Key PSDQTFFHQAEKTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Introduction

Overview of the Compound

6,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse pharmacological activities. Chromenes are heterocyclic compounds with a fused benzopyran structure, and their derivatives have been explored for applications in medicinal chemistry, particularly for anticancer, antifungal, and anti-inflammatory properties .

Biological Activities and Applications

Chromene derivatives, including compounds similar to 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, have been widely studied for their therapeutic potential:

  • Anticancer Activity:

    • Chromenes have demonstrated inhibitory effects on topoisomerase enzymes and cytochrome P450, both of which are critical in cancer cell proliferation .

    • Structural analogs of this compound have shown cytotoxicity against various cancer cell lines, including HeLa and HCT-116 cells .

  • Anti-inflammatory Properties:

    • Chromenone derivatives are known to inhibit inflammatory mediators such as prostaglandins and leukotrienes by modulating enzyme pathways like cyclooxygenase (COX) .

  • Antifungal Potential:

    • Chromenes can disrupt fungal cell growth by targeting ergosterol biosynthesis or other essential fungal enzymes, making them candidates for antifungal drug development .

Synthesis Pathway

The synthesis of compounds like 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multistep reactions:

  • Formation of the Chromenone Core:

    • A condensation reaction between salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions forms the chromenone skeleton.

  • Functionalization at Position 2:

    • Introduction of the carboxylic acid group at position 2 is achieved through selective oxidation or esterification.

  • Amide Coupling Reaction:

    • The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylaniline), often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Research Findings on Related Compounds

Studies on structurally similar chromene derivatives provide insights into potential activities:

  • Substitutions at positions 6 and 7 significantly enhance anticancer activity by improving lipophilicity and receptor interactions .

  • Amide functionalization has been shown to improve stability and bioavailability in vivo .

  • Methyl substitutions on the phenyl ring increase selectivity toward specific enzyme targets .

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